molecular formula C10H19ClN2 B6186627 {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride CAS No. 2639441-43-1

{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride

Cat. No.: B6186627
CAS No.: 2639441-43-1
M. Wt: 202.7
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Description

{3-cyclopentylbicyclo[111]pentan-1-yl}hydrazine hydrochloride is a chemical compound with the molecular formula C10H19ClN2 It is a derivative of hydrazine, featuring a unique bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride typically involves the reaction of 3-cyclopentylbicyclo[1.1.1]pentan-1-ylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-cyclopentylbicyclo[1.1.1]pentan-1-ylamine+hydrazine+HCl3-cyclopentylbicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride\text{3-cyclopentylbicyclo[1.1.1]pentan-1-ylamine} + \text{hydrazine} + \text{HCl} \rightarrow \text{this compound} 3-cyclopentylbicyclo[1.1.1]pentan-1-ylamine+hydrazine+HCl→3-cyclopentylbicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with different oxidation states.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    {3-cyclopentylbicyclo[1.1.1]pentan-1-yl}amine: A precursor in the synthesis of the hydrazine derivative.

    Bicyclo[1.1.1]pentane derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

{3-cyclopentylbicyclo[111]pentan-1-yl}hydrazine hydrochloride is unique due to its combination of the bicyclo[111]pentane structure and the hydrazine moiety

Properties

CAS No.

2639441-43-1

Molecular Formula

C10H19ClN2

Molecular Weight

202.7

Purity

95

Origin of Product

United States

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